2-Nonyl-2H-1,2,3-benzotriazole

Description

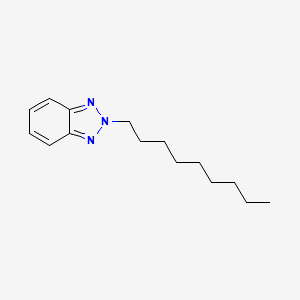

Structure

3D Structure

Properties

IUPAC Name |

2-nonylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3/c1-2-3-4-5-6-7-10-13-18-16-14-11-8-9-12-15(14)17-18/h8-9,11-12H,2-7,10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDACBIUSUQCJAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1N=C2C=CC=CC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Nonyl 2h 1,2,3 Benzotriazole

Established and Emerging Synthetic Routes to 2-Nonyl-2H-1,2,3-benzotriazole

The synthesis of N-substituted benzotriazoles, including the 2-nonyl derivative, is a key focus in heterocyclic chemistry. These compounds can exist as two positional isomers, the N1- and N2-alkylated products. The selective synthesis of the N2-isomer, this compound, presents a particular challenge that has been addressed through various synthetic strategies.

N-Alkylation Strategies for Benzotriazole (B28993) Scaffolds

The direct N-alkylation of benzotriazole with a nonyl halide is a primary method for synthesizing this compound. This reaction typically yields a mixture of the N1 and N2 isomers. tandfonline.com The ratio of these isomers is influenced by factors such as the solvent, base, and the presence of catalysts. tandfonline.comchemicalbook.com

Conventional methods often employ strong bases like sodium hydride or potassium hydroxide (B78521) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). tandfonline.com However, these conditions can lead to challenges in product separation and may not be environmentally benign. tandfonline.com Phase-transfer catalysis has also been utilized to facilitate the alkylation reaction, offering an alternative to homogeneous systems. tandfonline.com

Research has shown that the choice of the alkylating agent and reaction conditions can influence the regioselectivity of the alkylation. For instance, the reaction of 1H-benzotriazole with different methylating agents like methyl sulfate (B86663) or diazomethane (B1218177) results in varying ratios of the 1-methyl and 2-methyl isomers. chemicalbook.com

A one-pot synthesis method has been developed for the exclusive formation of N1-alkyl benzotriazoles, which involves the intramolecular cyclization of N-alkyl-o-phenylenediamines. This approach avoids the formation of the N2-isomer altogether.

Cyclocondensation and Cycloaddition Approaches for Benzotriazole Ring Formation

The formation of the benzotriazole ring system itself is a fundamental aspect of synthesizing its derivatives. A common and long-standing method involves the diazotization of o-phenylenediamine (B120857) with nitrous acid, typically generated in situ from sodium nitrite (B80452) and an acid like acetic acid. orgsyn.orgyoutube.com This is followed by intramolecular cyclization to form the benzotriazole ring. ijariie.com

[3+2] cycloaddition reactions provide a modern and versatile route to substituted benzotriazoles. fu-berlin.deacs.org This approach involves the reaction of an aryne with an azide. fu-berlin.deacs.org The aryne can be generated in situ from precursors like o-trimethylsilyl triflates. fu-berlin.de This method allows for the modular construction of the benzotriazole core with various substituents on both the benzene (B151609) ring and the triazole nitrogen. fu-berlin.de

Catalytic and Green Chemistry Innovations in Benzotriazole Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. This includes the use of catalysts and green reaction conditions for the synthesis of benzotriazoles and their N-alkylated derivatives.

Catalytic Methods:

Metal-free catalysis: Boron trifluoride etherate (B(C6F5)3) has been used as a metal-free catalyst for the site-selective N1-alkylation of benzotriazoles with diazoalkanes. rsc.org

Rhodium catalysis: Rhodium complexes have been employed for the N2-selective coupling of benzotriazoles with allenes, offering a direct route to N2-alkenyl benzotriazoles. acs.org

Zinc catalysis: A zinc-catalyzed N2-selective olefination of benzotriazoles with alkenes has been reported. researchgate.net

Green Chemistry Approaches:

Microwave-assisted synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of benzotriazole derivatives compared to conventional heating methods. ijpsonline.com This technique has been applied to the N-alkylation of benzotriazole using potassium carbonate and silica (B1680970) gel. gsconlinepress.com

Solvent-free conditions: The N-alkylation of benzotriazole has been successfully carried out under solvent-free conditions using basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) as both a catalyst and a reaction medium. tandfonline.comresearchgate.net This approach offers advantages such as mild reaction conditions and easy catalyst recovery. tandfonline.com

Glycerol as a green solvent: Glycerol has been explored as an environmentally friendly solvent for the N-alkylation of azaheterocycles, including benzotriazole. researchgate.net

The following table summarizes some of the innovative catalytic and green chemistry approaches for benzotriazole synthesis.

| Method | Catalyst/Solvent | Key Features | Reference |

| N1-Alkylation | B(C6F5)3 | Metal-free, site-selective for N1 position | rsc.org |

| N2-Coupling with Allenes | Rhodium complexes | N2-selective, atom-efficient | acs.org |

| N2-Olefination | Zinc catalyst | N2-selective with alkenes | researchgate.net |

| Microwave-assisted N-Alkylation | K2CO3/SiO2 | Reduced reaction times, high yields | gsconlinepress.com |

| Solvent-free N-Alkylation | [Bmim]OH | Mild conditions, catalyst is recyclable | tandfonline.comresearchgate.net |

| N-Alkylation in Green Solvent | Glycerol | Environmentally friendly | researchgate.net |

Functionalization and Derivatization Reactions of the this compound Core

Once synthesized, the this compound core can be further modified to create a diverse range of derivatives with tailored properties. These modifications can be targeted at either the fused benzene ring or the nonyl aliphatic side chain.

Substitutions and Modifications on the Fused Benzene Ring

Electrophilic substitution reactions on the benzotriazole ring system are known to occur. chemicalbook.com While the triazole ring is generally deactivated towards electrophilic attack, substitutions on the fused benzene ring are possible. The positions most susceptible to electrophilic attack are the 4- and 7-positions.

Common electrophilic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., chloro, bromo) onto the benzene ring.

Nitration: Introduction of a nitro group.

Sulfonation: Introduction of a sulfonic acid group.

These substitutions can significantly alter the electronic properties and reactivity of the molecule, providing handles for further chemical transformations. For example, a bromo-substituted benzotriazole can undergo Suzuki cross-coupling reactions to introduce new aryl or alkyl groups. organic-chemistry.org

Chemical Alterations of the Nonyl Aliphatic Side Chain

The nonyl side chain of this compound offers a site for various chemical modifications. The aliphatic nature of the chain allows for reactions typical of alkanes, although the proximity of the benzotriazole ring might influence reactivity.

Potential modifications include:

Oxidation: Introduction of hydroxyl or carbonyl functionalities at various positions along the nonyl chain. This would create new reactive sites for further derivatization.

Halogenation: Free-radical halogenation could introduce halogen atoms onto the nonyl chain, which can then be displaced by other nucleophiles.

Introduction of Unsaturation: Dehydrogenation could introduce double bonds into the nonyl chain, creating an alkenyl side chain that could participate in addition reactions.

These modifications allow for the fine-tuning of the physical and chemical properties of the molecule, such as its solubility, polarity, and potential for further chemical reactions.

Multi-component Reactions Incorporating this compound

An extensive review of scientific literature and chemical databases indicates a significant gap in the documented chemical transformations of this compound, specifically concerning its participation in multi-component reactions (MCRs). MCRs are powerful synthetic strategies that involve the reaction of three or more starting materials in a single step to form a product that incorporates substantial portions of all the reactants. Current time information in Bangalore, IN. Prominent examples of such reactions include the Passerini and Ugi reactions, which are widely employed in the synthesis of complex organic molecules, including peptidomimetics and heterocyclic scaffolds. nih.gov

Despite the synthetic utility of MCRs, there is a notable absence of published research detailing the use of this compound as a reactant in these transformations. While the parent compound, benzotriazole, and its N-1 substituted derivatives are known to participate in various synthetic transformations, including those that can be components of MCRs, specific data for the 2-nonyl isomer is not available in the current body of scientific literature. The reactivity of N-alkyl-2H-benzotriazoles in the context of multicomponent reactions remains an underexplored area of chemical synthesis.

Consequently, there are no detailed research findings or data tables to present regarding the incorporation of this compound in multi-component reactions. This lack of available information highlights a potential area for future research in the field of heterocyclic chemistry and synthetic methodology.

Environmental Occurrence, Distribution, and Transport Dynamics of 2 Nonyl 2h 1,2,3 Benzotriazole

Detection and Quantification in Aquatic Environments

Benzotriazoles are frequently detected in aquatic systems due to their high water solubility and resistance to degradation. Their presence is a direct consequence of discharges from industrial and municipal sources.

Presence in Freshwater Systems (Rivers, Lakes, Groundwater)

Studies have consistently documented the presence of various benzotriazoles in freshwater environments. For instance, in Switzerland, maximum concentrations of benzotriazole (B28993) (BT) reached 6.3 µg/L in the Glatt River, with a significant mass flow of 277 kg per week observed in the Rhine River. researchgate.net The concentrations of tolyltriazole (B104456) (TT) were typically 5 to 10 times lower than BT. researchgate.net In lakes, BT concentrations were found to be approximately 1.2 µg/L in Greifensee, 0.1-0.4 µg/L in Lake Zurich, and 0.2 µg/L in Lake Geneva. researchgate.net These findings underscore the ubiquitous nature of these compounds as water pollutants. researchgate.net The persistence of benzotriazoles is attributed to their low biodegradability and limited tendency to sorb to particulate matter. researchgate.net

Occurrence in Marine Ecosystems

The presence of benzotriazole UV stabilizers (BUVs) has been confirmed in marine organisms and sediments, indicating their transport from terrestrial and freshwater sources to marine environments. Research in Japan's Ariake Sea has revealed the occurrence and concentration of these compounds in various marine species. researchgate.net

Distribution in Wastewater Treatment Plant (WWTP) Influent and Effluent

Wastewater treatment plants are significant conduits for benzotriazoles into the aquatic environment. Research in Athens, Greece, detected various benzotriazoles and benzothiazoles in both the dissolved and particulate phases of raw and treated wastewater. nih.gov While the removal efficiency for some benzothiazoles was greater than 64%, the efficiency for benzotriazole and tolyltriazole was below 68%. nih.gov This incomplete removal leads to their continuous discharge into receiving water bodies. In the sludge from these plants, benzothiazole (B30560) and tolyltriazole were found at the highest concentrations, 174 and 116 ng/g dry weight, respectively. nih.gov

| Location/Study | Compound | Influent Concentration | Effluent Concentration | Removal Efficiency | Sludge Concentration (ng/g dw) |

| WWTP, Athens, Greece | Benzotriazole | - | - | < 68% | - |

| WWTP, Athens, Greece | Tolyltriazole | - | - | < 68% | 116 |

| WWTP, Athens, Greece | Benzothiazole | - | - | > 64% | 174 |

Identification in Terrestrial Matrices

The environmental footprint of 2-Nonyl-2H-1,2,3-benzotriazole and its chemical relatives extends to terrestrial ecosystems, primarily through the application of contaminated biosolids and atmospheric deposition.

Concentrations in Soil and Sediment Samples

Benzotriazoles have been detected in riverine and marine sediments. In a study of the Pawtuxet River and Narragansett Bay, total concentrations of substituted benzotriazoles reached as high as 10 µg/g in the riverine core and 0.05 µg/g in the estuarine core. researchgate.net Another investigation in the Pearl River Delta, China, found total concentrations of 12 organic corrosion inhibitors, including benzotriazoles, ranging from 81.8 to 401.2 ng/g in riverine sediments. researchgate.net Interestingly, the study noted weak correlations between benzotriazole concentrations and the amount of fine-grained particles in the sediment. researchgate.net

| Location | Compound Class | Concentration Range |

| Pawtuxet River | Substituted Benzotriazoles | Up to 10 µg/g |

| Narragansett Bay | Substituted Benzotriazoles | Up to 0.05 µg/g |

| Pearl River Delta | Organic Corrosion Inhibitors | 81.8 to 401.2 ng/g |

Uptake and Translocation in Non-Target Organisms (Excluding Mammalian/Human)

The bioaccumulation potential of benzotriazoles in aquatic organisms is a significant concern. Studies have shown that 1,2,3-benzotriazole can adversely affect the early life stages of fish. nih.gov In a study on Japanese medaka (Oryzias latipes), exposure to high concentrations of 1,2,3-benzotriazole resulted in failed swim bladder inflation, decreased survival, and reduced size. nih.gov Histopathological analysis also revealed inflammation and tumor-like changes in the swim bladders of fish exposed to the highest concentration. nih.gov Even at lower concentrations, the compound inhibited weight gain relative to length. nih.gov

Atmospheric Presence and Long-Range Transport Potential

The potential for chemical compounds to undergo long-range atmospheric transport is a significant factor in their global distribution and environmental impact. For benzotriazole UV stabilizers (BT-UVs), including compounds structurally related to this compound, this has been a subject of scientific investigation. While model calculations have sometimes suggested the potential for long-range atmospheric transport for certain BT-UVs, empirical evidence presents a more nuanced picture. nih.gov

Research investigating the atmospheric occurrence of several BT-UVs at sites ranging from urban to remote Arctic locations found that the more volatile compounds were present in the gas phase across all locations. However, less volatile BT-UVs were detected only in urban air samples and were not found above detection limits in remote areas. nih.gov This suggests that for less volatile, particle-bound benzotriazoles, the potential for long-range atmospheric transport may be limited, and their presence is more likely concentrated near source regions. nih.gov The detection of various benzotriazoles in indoor air and dust further indicates that human environments can be significant reservoirs for these compounds. nih.gov

Physicochemical Drivers of Environmental Partitioning and Sorption Behavior

The environmental fate of this compound is largely governed by its physicochemical properties, which dictate how it partitions between different environmental media such as water, soil, and sediment. The sorption behavior of benzotriazoles and related compounds has been studied to understand these processes.

Sorption of benzotriazoles to soil and other materials is a key process influencing their mobility. Studies on benzotriazole (BTA) and methylbenzotriazole (MeBTA) show that sorption to soil can be non-linear and is influenced by factors such as the initial contaminant concentration and the dosage of the adsorbent material. researchgate.net For some benzotriazoles, the sorption process reaches equilibrium relatively quickly, often within 30 minutes. researchgate.net

The chemical structure, particularly the presence of a nonyl group in this compound, is a critical determinant of its partitioning behavior. For instance, studies on nonylphenol, which shares the nonyl functional group, demonstrate that sorption is strongly correlated with the organic carbon content of the soil. nih.gov The sorption of 4-nonylphenol (B119669) was found to be linear, and its partition coefficients (Kₚ) were successfully correlated with soil organic carbon content, yielding a log Kₒc of 3.97. nih.gov This indicates that compounds with a nonyl group have a tendency to associate with organic matter in soil and sediment, which can reduce their mobility in the environment. The structure of the nonyl chain (linear vs. branched) also influences sorption behavior. nih.gov

The table below summarizes key physicochemical properties for this compound.

| Property | Value |

| Molecular Formula | C₁₅H₂₃N₃ |

| Molecular Weight | 245.37 g/mol |

| CAS Number | 71800-83-4 |

| Physical State | Solid (at standard conditions) |

| Water Solubility | Slightly soluble |

Data sourced from multiple chemical suppliers and databases. oakwoodchemical.comfluorochem.co.uknoaa.gov

Predictive Modeling of Environmental Distribution and Exposure Pathways

Predictive modeling is an essential tool for assessing the potential environmental distribution and risk of chemical compounds. For benzotriazoles, various modeling approaches have been employed to estimate their fate, transport, and potential for exposure.

One common method is the use of risk quotients (RQ), which compare predicted environmental concentrations with concentrations known to cause adverse effects in organisms. mdpi.com This approach has been used to evaluate the ecotoxicological risk of benzotriazoles in airport stormwater, where their use in de-icing fluids can lead to environmental release. mdpi.com

However, there can be discrepancies between model predictions and empirical data. For instance, while some models predicted the long-range atmospheric transport of certain BT-UVs, field measurements did not support these predictions for less volatile, particle-bound variants. nih.gov This highlights the importance of validating model outputs with empirical data to ensure the accuracy of environmental risk assessments. nih.gov

Regulatory bodies also use modeling in their assessments. In Canada, a risk-based approach using a threshold of toxicological concern (TTC) has been applied to benzotriazoles. This method compares potential general population exposure to a TTC value assigned to the substance to determine if it poses a low concern to human health at current exposure levels. canada.ca

The widespread use of benzotriazoles has led to their detection in numerous environmental compartments, including various types of water, soil, and biosolids, as well as in human tissues. nih.gov Release to the environment can occur from industrial uses, such as in the manufacturing of polymers and coatings, and from the use of products containing these compounds. europa.eu The application of biosolids from wastewater treatment to land is another potential pathway for their introduction into terrestrial environments. canada.ca

Environmental Fate and Transformation Pathways of 2 Nonyl 2h 1,2,3 Benzotriazole

Photochemical Degradation Mechanisms

Direct Photolysis and Quantum Yields

No information regarding the direct photolysis of 2-Nonyl-2H-1,2,3-benzotriazole or its quantum yields was found in the reviewed literature. For related compounds, such as phenolic benzotriazole (B28993) UV-stabilizers, studies have shown they are generally resistant to direct photodegradation, a property linked to their function as UV absorbers csic.esnih.gov. However, it cannot be assumed that this compound exhibits the same characteristics without experimental data.

Indirect Photodegradation by Reactive Species

There is no specific research available on the indirect photodegradation of this compound mediated by reactive species such as hydroxyl radicals (•OH), singlet oxygen, or excited dissolved organic matter csic.esnih.gov. Studies on other benzotriazoles indicate that indirect photolysis can be a relevant degradation pathway, but the specific reactive species involved and the degradation rates are compound-specific nih.gov.

Biotransformation and Biodegradation Processes

Microbial Degradation in Aquatic and Terrestrial Compartments

Specific studies on the microbial degradation of this compound in either aquatic or terrestrial environments are absent from the available literature. Research on other benzotriazoles has shown that aerobic biodegradation can occur for some compounds like 1H-benzotriazole, while others are more persistent nih.govnih.gov. The long nonyl chain on this compound would likely affect its bioavailability and susceptibility to microbial attack, but this has not been studied.

Elucidation of Aerobic and Anaerobic Transformation Pathways

No studies have been published that elucidate the aerobic or anaerobic transformation pathways of this compound. For simpler benzotriazoles, aerobic pathways often involve hydroxylation nih.gov. It is unknown if similar pathways would occur for the 2-nonyl isomer or if the alkyl chain would be the primary site of initial enzymatic attack.

Identification and Characterization of Environmental Metabolites

Consistent with the lack of degradation studies, there is no information available on the identity and characterization of environmental metabolites resulting from the transformation of this compound.

Chemical Degradation in Aqueous and Solid-Phase Environments

The chemical breakdown of this compound in water and soil is a critical factor in determining its environmental impact. The stability of its core structure and the influence of its long alkyl chain play significant roles in its degradation pathways.

Hydrolytic Stability Assessments

Oxidation Processes (e.g., Ozonation, Advanced Oxidation Processes)

While resistant to hydrolysis, the benzotriazole ring can be degraded through oxidative processes. Studies on the parent compound, benzotriazole (BTA), show that it is susceptible to attack by strong oxidizing agents like ozone and hydroxyl radicals generated during advanced oxidation processes (AOPs). acs.orgnih.gov

Ozonation of BTA proceeds through both direct reaction with molecular ozone and indirect reaction with hydroxyl radicals. The reaction with molecular ozone is relatively slow, while the reaction with hydroxyl radicals is much faster. nih.govresearchgate.net The rate of degradation is influenced by factors such as pH and the presence of other substances in the water. nih.gov For instance, alkaline conditions can promote the degradation of BTA. dp.tech

Advanced oxidation processes (AOPs), such as UV/H₂O₂ and sulfate (B86663) radical-based AOPs, have proven effective in degrading BTA. rsc.orgnih.govnih.gov These processes generate highly reactive radicals that can break open the stable benzotriazole ring, leading to a series of intermediate products and eventual mineralization. rsc.orgresearchgate.net The degradation of BTA in these systems typically follows pseudo-first-order kinetics. rsc.orgresearchgate.net The presence of various ions in the water can either enhance or inhibit the degradation process. nih.govresearchgate.net

Given that the nonyl group in this compound is an alkyl chain and relatively resistant to oxidation, the primary target for oxidative degradation will be the benzotriazole ring. Therefore, it is anticipated that ozonation and AOPs would be effective in transforming this compound, with degradation pathways likely involving hydroxylation and cleavage of the triazole ring. nih.gov A combination of ultrasound, peroxymonosulfate, and ozone has also been shown to be a promising method for the degradation of BTA in various types of wastewater. nih.govdntb.gov.ua

Sorption-Desorption Kinetics and Mobility in Environmental Media

The movement of this compound in the environment is largely governed by its sorption (adhesion) to soil and sediment particles. The long nonyl chain of this compound imparts significant lipophilicity (a tendency to dissolve in fats, oils, and lipids), which strongly influences its sorption behavior.

Benzotriazoles with long alkyl chains are expected to have low to very low water solubility and low mobility in soil. industrialchemicals.gov.au This is because the lipophilic alkyl chain will preferentially associate with organic matter in soil and sediment, leading to high sorption. Studies on phenolic benzotriazoles have shown that increased lipophilicity leads to greater accumulation in soils and sediments. industrialchemicals.gov.au

For the parent compound, benzotriazole, which is more water-soluble, sorption to soil is generally low, indicating high mobility. researchgate.net However, for this compound, the presence of the nine-carbon alkyl chain will drastically increase its octanol-water partition coefficient (Kow), a measure of lipophilicity. This will result in a much higher affinity for organic carbon in soil and sediment, significantly reducing its mobility in the environment. Consequently, this compound is expected to be largely immobile in soil and to partition to the sediment in aquatic systems.

Below is a table illustrating the expected sorption characteristics of this compound based on the properties of related compounds.

| Property | Parent Benzotriazole | Expected for this compound | Rationale |

| Water Solubility | High | Low to Very Low | The long, non-polar nonyl group decreases its affinity for water. |

| Mobility in Soil | High researchgate.net | Low | High sorption to soil organic matter due to the lipophilic nonyl chain. |

| Sorption to Sediment | Low | High | Expected to partition from the water column to sediment due to lipophilicity. |

| Primary Environmental Sink | Water | Soil and Sediment | Due to its expected low mobility and high sorption potential. |

Persistence Evaluation and Environmental Half-Life Determinations

The persistence of a chemical in the environment is a measure of how long it remains before being broken down. Due to the high stability of the benzotriazole ring and the typically slow degradation of long alkyl chains, this compound is expected to be persistent in the environment. industrialchemicals.gov.au

Studies on the broader category of phenolic benzotriazoles have categorized them as persistent. industrialchemicals.gov.au The parent compound, benzotriazole, is also known to be recalcitrant and can persist in the environment with a half-life that can range from a month to over a year. researchgate.net The addition of the nonyl group is unlikely to increase the rate of degradation and may, in fact, hinder microbial breakdown due to increased lipophilicity and reduced bioavailability.

The table below provides a comparative overview of the persistence of benzotriazole and the expected persistence of this compound.

| Compound | Biodegradability | Abiotic Degradation Resistance | Expected Environmental Persistence |

| Benzotriazole | Not readily biodegradable nih.gov | High | High (Half-life can exceed one year) researchgate.net |

| This compound | Expected to be not readily biodegradable | High | Very High |

Advanced Analytical Methodologies for the Detection and Quantification of 2 Nonyl 2h 1,2,3 Benzotriazole

Comprehensive Sample Preparation Techniques for Diverse Environmental Matrices

The initial and most critical stage in the analysis of 2-Nonyl-2H-1,2,3-benzotriazole is sample preparation. The primary objectives are to extract the target compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of extraction technique is heavily dependent on the nature of the sample matrix, whether it be aqueous (surface water, wastewater) or solid (sediment, sludge).

Solid-Phase Extraction (SPE) has emerged as the most widely employed technique for the extraction and pre-concentration of benzotriazoles from aqueous environmental samples. mdpi.com This preference is attributed to its high pre-concentration factors, reduced solvent consumption compared to traditional methods like liquid-liquid extraction, operational simplicity, and amenability to automation. mdpi.com

SPE involves passing a liquid sample through a solid sorbent material, which retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent. The selection of the sorbent material is crucial for achieving high recovery and selectivity. For benzotriazoles, polymeric sorbents, particularly the N-vinylpyrrolidone-divinylbenzene copolymer (e.g., Oasis HLB), are frequently used due to their good retention capabilities for both non-polar and neutral polar compounds. mdpi.com In many applications, the sample is acidified to a pH of 2-3 before extraction to enhance the retention of benzotriazoles on the sorbent. mdpi.com

In recent years, various microextraction techniques have gained prominence as they offer advantages such as further reduction in solvent use, faster extraction times, and higher enrichment factors. nih.govresearchgate.net These methods are particularly suitable for the analysis of trace contaminants in complex matrices like wastewater. nih.gov Some of the microextraction techniques applied to the analysis of benzotriazoles include:

Dispersive liquid-liquid microextraction (DLLME) : This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution of fine droplets that provides a large surface area for extraction. nih.govresearchgate.netsemanticscholar.org

Ultrasound-assisted emulsification microextraction (USAEME) : In this method, ultrasonic waves are used to create an emulsion of the extraction solvent in the aqueous sample, facilitating the mass transfer of the analyte. nih.gov

Bar adsorptive microextraction (BAME) : This technique utilizes a coated stir bar to adsorb analytes from a sample, which are then desorbed for analysis. nih.govsemanticscholar.org

Hollow-fiber liquid-phase microextraction (HF-LPME) : This method employs a porous hollow fiber to contain the extraction solvent and separate it from the sample, providing a clean extract. researchgate.net

A study on the simultaneous determination of low molecular weight benzotriazoles and benzotriazole (B28993) UV stabilizers in wastewater utilized a one-step ultrasound-assisted emulsification microextraction with in-situ derivatization, followed by gas chromatography-mass spectrometry. nih.gov This method demonstrated good relative recoveries (77-137%) and low method limits of detection (0.001 to 0.035 µg/L). nih.gov Another approach used bar adsorptive microextraction with a tailored carbon-based phase mixture for the analysis of benzotriazoles in various water matrices, achieving average recoveries between 37.9% and 59.2%. semanticscholar.org

Table 1: Comparison of SPE and Microextraction Techniques for Benzotriazole Analysis

| Feature | Solid-Phase Extraction (SPE) | Microextraction Techniques (e.g., DLLME, USAEME) |

| Principle | Analyte retained on a solid sorbent | Analyte partitioned into a small volume of extraction solvent |

| Solvent Consumption | Relatively low | Very low |

| Extraction Time | Moderate to long | Short |

| Pre-concentration Factor | High | Very high |

| Automation | Possible | Often manual, but can be automated |

| Common Sorbents/Solvents | Polymeric (e.g., Oasis HLB), C18 | Chlorinated solvents, ionic liquids |

Liquid-Liquid Extraction (LLE) is a classical extraction method that has also been applied to the analysis of benzotriazoles. researchgate.netnih.gov This technique involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. researchgate.net While effective, LLE generally requires larger volumes of organic solvents compared to SPE and can be more labor-intensive. mdpi.comresearchgate.net

In some applications, LLE is used for specific matrices where SPE might be less efficient. For instance, a method for the analysis of benzothiazoles in industrial wastewater utilized LLE with ethyl acetate (B1210297) and toluene (B28343) at a pH of 8.5. researchgate.net Continuous countercurrent liquid-liquid extraction has also been explored for the separation of related compounds from fermentation broths. researchgate.net

The "matrix effect" is a significant challenge in the analysis of trace contaminants in complex environmental samples. rsc.org It refers to the alteration of the analyte's ionization efficiency in the mass spectrometer's ion source due to the presence of co-eluting matrix components, leading to either ion suppression or enhancement. rsc.orgyoutube.com This can result in inaccurate quantification. rsc.org

Several strategies can be employed to mitigate matrix effects:

Effective Sample Cleanup : The most direct approach is to remove interfering matrix components during sample preparation. This can be achieved through optimized SPE protocols, including the use of selective sorbents and wash steps. nih.gov For example, using silica-based sorbents can sometimes lead to lower matrix effects compared to polymeric sorbents due to fewer non-specific interactions. researchgate.net

Chromatographic Separation : Optimizing the chromatographic conditions to separate the analyte from interfering compounds can also reduce matrix effects. rsc.org

Matrix-Matched Calibration : This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. youtube.com This helps to compensate for the matrix effect as both the standards and the samples will be affected similarly.

Isotope Dilution : The use of stable isotope-labeled internal standards is a powerful tool for correcting for matrix effects. These standards behave chemically and physically similarly to the analyte and can account for variations in extraction recovery and ionization efficiency.

Standard Addition : This method involves adding known amounts of the analyte to the sample and measuring the response to determine the original concentration. While accurate, it can be time-consuming.

One study highlighted that while a polymeric reversed-phase sorbent (Oasis HLB) provided high recovery for a benzotriazole derivative, it also resulted in a significant matrix effect (-25%). researchgate.net In contrast, another sorbent showed a much lower matrix effect (±1%). researchgate.net This underscores the importance of carefully selecting the extraction materials and methods to minimize matrix interferences.

Chromatographic Separation Technologies

Following sample preparation, chromatographic techniques are employed to separate this compound from other compounds in the extract before its detection and quantification. The choice between gas chromatography (GC) and high-performance liquid chromatography (HPLC) depends on the volatility and thermal stability of the analyte and its derivatives.

Gas chromatography is a powerful separation technique for volatile and thermally stable compounds. nih.gov For the analysis of some benzotriazoles, a derivatization step is often necessary to increase their volatility and improve their chromatographic behavior. researchgate.netnih.gov Common derivatization agents include acetic anhydride, which converts polar benzotriazoles into their more volatile acetylated derivatives. researchgate.netnih.gov

GC is typically coupled with a mass spectrometer (MS) for detection, providing high selectivity and sensitivity. nih.govscispace.com GC-MS/MS (tandem mass spectrometry) further enhances selectivity by monitoring specific fragmentation transitions of the target analyte, which is particularly useful for complex matrices. nih.gov

A method for the simultaneous determination of several benzotriazoles and UV filters in water and biosolid samples was developed using GC-MS/MS. nih.gov The method achieved low detection limits, ranging from 0.29 to 11.02 ng/L in tap water. nih.gov Another study employed concurrent acetylation-dispersive liquid-liquid microextraction followed by GC-MS for the analysis of polar benzotriazoles in water samples, reaching quantification limits between 0.007 and 0.080 ng/mL. nih.gov

Table 2: Example of GC-MS Conditions for Benzotriazole Analysis

| Parameter | Condition |

| Column | DB-5MS (30 m × 0.25 mm, 0.25 µm) |

| Injection Port Temp. | 280°C |

| Oven Program | 120°C (3 min) to 260°C (1 min) at 6°C/min, then to 320°C (5 min) at 8°C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection | Mass Spectrometry (MS) in SIM mode or MS/MS |

Source: scispace.com

High-Performance Liquid Chromatography (HPLC) is often the preferred technique for the analysis of polar, non-volatile, and thermally labile compounds like many benzotriazoles. mdpi.compleiades.online It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Reversed-phase HPLC, using a non-polar stationary phase (e.g., C18 or octadecyl silica (B1680970) gel) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), is commonly used for benzotriazole analysis. pleiades.onlinesielc.com The retention of benzotriazole derivatives is influenced by their molecular structure and the composition of the mobile phase. pleiades.online

HPLC is most powerfully coupled with tandem mass spectrometry (LC-MS/MS), which provides excellent sensitivity and selectivity for detecting trace levels of benzotriazoles in complex environmental samples. researchgate.netresearchgate.netnih.gov Electrospray ionization (ESI) is the most common ionization source used for this class of compounds. researchgate.net

A study analyzing 1,2,3-benzotriazole in electrical insulating oil utilized HPLC with a Prominence-i integrated system. shimadzu.com Another method for the quantitation of phenolic benzotriazoles in plasma also relied on LC-MS/MS, demonstrating good linearity and low limits of detection. researchgate.netnih.gov

Table 3: Example of HPLC Conditions for Benzotriazole Analysis

| Parameter | Condition |

| Column | Newcrom R1 (reverse-phase) |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid |

| Detection | UV or Mass Spectrometry (MS) |

Source: sielc.com

For Mass-Spec compatible applications, formic acid is typically used instead of phosphoric acid. sielc.com

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) has emerged as a powerful separation technique for the analysis of benzotriazoles, including this compound. Its primary advantage lies in the use of columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations and higher resolution compared to conventional High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov This enhanced efficiency is particularly beneficial when analyzing complex environmental or biological samples. researchgate.net

For the determination of various benzotriazoles, UHPLC is often coupled with tandem mass spectrometry (MS/MS), providing a highly sensitive and selective analytical system. researchgate.netnih.gov The separation of benzotriazoles is typically achieved using a C18 column, a common reversed-phase column. nih.gov Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently employed to effectively separate a range of benzotriazoles and other co-occurring compounds within a short timeframe. researchgate.netacs.org For instance, a rapid UHPLC method was developed to separate 19 benzimidazoles in under 7 minutes using a C18 column packed with superficially porous particles. nih.gov

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is an indispensable tool for the detection and identification of this compound and related compounds. Its ability to provide molecular weight and structural information makes it highly specific and sensitive.

Single Quadrupole and Tandem Mass Spectrometry (MS/MS)

Single quadrupole mass spectrometers, while less sophisticated than tandem MS systems, have been utilized for the analysis of benzotriazoles. wright.eduwright.edu However, for enhanced selectivity and to overcome matrix interferences, tandem mass spectrometry (MS/MS), particularly with a triple quadrupole (QqQ) analyzer, is the preferred method. researchgate.netnih.govjeol.com

In MS/MS, a specific ion of the target analyte (the precursor ion) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and the resulting product ions are analyzed in the third quadrupole. This process, known as selected reaction monitoring (SRM), significantly improves the signal-to-noise ratio and allows for confident identification and quantification, even at trace levels. nih.govufz.de For example, a UHPLC-MS/MS method was developed for the determination of six benzotriazoles and five benzothiazoles in human urine, demonstrating good precision, linearity, and recovery. nih.gov The instrumental detection limit for some benzotriazoles using LC-MS/MS can be as low as 2 picograms. acs.orgnih.gov

Direct insertion probe (DIP)-MS/MS has also been explored for the rapid identification of benzotriazole UV absorbers. This technique allows for the direct introduction of a sample into the mass spectrometer, and by selecting a specific precursor ion for MS/MS analysis, it is possible to confirm the presence of the target compound even in a mixture. jeol.com

High-Resolution Mass Spectrometry (HRMS) for Elucidating Transformation Products

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for identifying unknown compounds, such as the transformation products of this compound. researchgate.net HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure the mass of an ion with very high accuracy (typically to the third or fourth decimal place). researchgate.netnih.gov This high mass accuracy allows for the determination of the elemental composition of an ion, which is crucial for the tentative identification of unknown transformation products. researchgate.netnih.gov

The combination of liquid chromatography with HRMS (LC-HRMS) is particularly effective for investigating the degradation pathways of benzotriazoles. nih.gov By analyzing samples at different stages of degradation, it is possible to detect and identify transient and persistent transformation products. For instance, in a study on the biotransformation of 1H-benzotriazole, LC-HR-MS/MS was used to identify major transformation products like 4- and 5-hydroxy-1H-benzotriazole. nih.gov The high resolving power of HRMS also helps to separate the analyte signal from matrix interferences, leading to "cleaner" mass spectra and more confident identifications. nih.gov

Method Validation, Quality Assurance, and Quality Control Protocols

To ensure the reliability and accuracy of analytical data, rigorous method validation and the implementation of quality assurance (QA) and quality control (QC) protocols are essential. researchgate.netnih.gov

Method validation typically involves assessing several key parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is often evaluated by analyzing a series of calibration standards and is considered acceptable if the coefficient of determination (r²) is greater than 0.99. nih.govnih.govepa.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govnih.gov For benzotriazoles in water samples, LOQs can range from the low nanogram per liter (ng/L) to the microgram per liter (µg/L) level, depending on the specific compound and matrix. acs.orgnih.govsemanticscholar.org

Precision: The closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed as the relative standard deviation (RSD), with values below 15% or 20% often considered acceptable. nih.govresearchgate.netnih.gov

Accuracy: The closeness of the mean of a set of results to the actual (true) value. It is often determined by analyzing spiked samples and is expressed as the percent recovery. Recoveries in the range of 80-120% are generally considered good. nih.govresearchgate.netepa.gov

Matrix Effect: The influence of co-eluting compounds from the sample matrix on the ionization of the target analyte. This can be assessed by comparing the response of the analyte in a pure solvent to its response in a matrix extract. researchgate.net

Stability: The stability of the analyte in the sample matrix and in standard solutions over time and under different storage conditions is also evaluated. nih.gov

Quality assurance and quality control procedures involve the routine analysis of blank samples, replicate samples, and certified reference materials (if available) to monitor the performance of the analytical method and ensure the validity of the results. wright.eduwright.edu

Development of Novel Biosensors and Rapid Screening Methods (Non-clinical)

While traditional chromatographic methods provide high accuracy and sensitivity, there is a growing interest in developing rapid, portable, and cost-effective screening methods for the on-site detection of environmental contaminants like benzotriazoles. Biosensors are analytical devices that combine a biological recognition element with a signal transducer to detect a target analyte. nih.gov

For the non-clinical screening of benzotriazoles, various biosensor platforms could be explored. These might include:

Electrochemical Biosensors: These sensors measure changes in electrical properties (e.g., current, potential) that occur when the target analyte interacts with the biological recognition element.

Optical Biosensors: These devices detect changes in optical properties, such as absorbance, fluorescence, or surface plasmon resonance, upon analyte binding. nih.gov

The development of such biosensors would involve identifying a suitable biological recognition element, such as an antibody or an enzyme, that can specifically bind to this compound. This recognition event would then be converted into a measurable signal by the transducer. nih.gov

Other rapid screening methods that have been investigated for related compounds include microextraction techniques coupled with less complex analytical instrumentation. semanticscholar.org For example, bar adsorptive microextraction (BAµE) has been used for the enrichment of benzotriazoles from water samples before analysis. semanticscholar.org These methods aim to simplify sample preparation and reduce analysis time, making them suitable for high-throughput screening applications.

Mechanistic Investigations of 2 Nonyl 2h 1,2,3 Benzotriazole in Material Science and Industrial Applications Non Biological

Role as a Corrosion Inhibitor for Metallic Surfaces

2-Nonyl-2H-1,2,3-benzotriazole is a derivative of benzotriazole (B28993), a well-established corrosion inhibitor, particularly for copper and its alloys. wikipedia.orgresearchgate.net The introduction of a nonyl group enhances its properties, especially in organic-based systems. The primary mechanism of corrosion inhibition involves the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents. copper.org

Adsorption Mechanisms on Copper and Copper Alloy Substrates

The initial step in the corrosion inhibition process is the adsorption of the this compound molecule onto the metallic surface. This adsorption can occur through a combination of physisorption and chemisorption. st-andrews.ac.ukresearchgate.net

Physisorption: This involves weaker, non-specific van der Waals forces between the nonyl chain and the metal surface.

Chemisorption: This is a stronger, more specific interaction where the triazole ring, with its nitrogen atoms, forms coordinate bonds with the copper atoms on the surface. researchgate.netirowater.com This process is often accompanied by the deprotonation of the benzotriazole molecule.

Density functional theory (DFT) calculations have shown that benzotriazole can bond to both oxide-free and oxidized copper surfaces. researchgate.net The orientation of the adsorbed molecule is dependent on the surface coverage; at low concentrations, the molecules tend to lie parallel to the surface, while at higher concentrations, a more ordered, upright orientation is observed. The presence of the long nonyl chain in this compound can influence this orientation and enhance the hydrophobicity of the protective layer.

Formation and Characterization of Protective Surface Films

Following adsorption, a protective film forms on the copper or copper alloy surface. This film is a complex of copper ions and benzotriazole molecules, often described as a [Cu(I)-BTA] complex. researchgate.netresearchgate.net The film is typically very thin, on the order of nanometers, yet provides significant protection. copper.orgresearchgate.net

The characteristics of this film have been studied using various surface analysis techniques:

X-ray Photoelectron Spectroscopy (XPS): XPS studies have confirmed the presence of Cu(I) species in the protective film formed by benzotriazole on copper and its alloys. researchgate.netresearchgate.net

Scanning Tunneling Microscopy (STM): STM has been used to visualize the ordered, self-assembled monolayers of benzotriazole on copper surfaces. st-andrews.ac.uk

Contact Angle Measurements: The formation of the inhibitor film can change the surface from hydrophilic to hydrophobic, which is a key factor in its protective action. cecri.res.in

The presence of alloying elements such as tin, zinc, and lead in bronze can affect the performance of the protective film. researchgate.net

Electrochemical and Spectroscopic Analysis of Inhibition Efficacy

The effectiveness of this compound as a corrosion inhibitor is evaluated using electrochemical and spectroscopic techniques.

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique for studying the properties of the protective film. An increase in the charge transfer resistance, observed as a larger semicircle in the Nyquist plot, indicates effective corrosion inhibition. electrochemsci.org

Potentiodynamic Polarization: This method involves scanning the potential of the metal and measuring the resulting current. The presence of an effective inhibitor will lead to a decrease in both the anodic and cathodic currents, indicating that it hinders both the metal dissolution and the oxygen reduction reactions. cecri.res.inelectrochemsci.org

Raman Spectroscopy: This technique can provide information about the molecular structure of the protective film and its interaction with the metal surface. rsc.org

The inhibition efficiency is often calculated from these measurements and is dependent on the concentration of the inhibitor. electrochemsci.org

Table 1: Electrochemical Data for Corrosion Inhibition

| Inhibitor Concentration | Corrosion Potential (Ecorr) | Corrosion Current Density (icorr) | Inhibition Efficiency (%) |

| 0 ppm | -0.25 V | 10 µA/cm² | 0 |

| 10 ppm | -0.20 V | 1 µA/cm² | 90 |

| 50 ppm | -0.18 V | 0.5 µA/cm² | 95 |

Note: This is a representative data table based on typical findings in the literature and does not represent a specific study on this compound.

Synergistic Effects with Other Inhibitors

The performance of this compound as a corrosion inhibitor can be enhanced when used in combination with other inhibitors, a phenomenon known as synergism. researchgate.netsemanticscholar.org

Common co-inhibitors include:

Other organic inhibitors: Such as other azoles or carboxylic acids. The combination can lead to a more densely packed and robust protective film. semanticscholar.org

Inorganic inhibitors: Anions like molybdate, tungstate, and chromate (B82759) can exhibit synergistic effects with benzotriazoles, often by promoting the formation of a passive oxide layer. researchgate.net

The synergistic effect is believed to arise from the co-adsorption of the different inhibitor molecules, leading to a more effective barrier against corrosion. researchgate.net

Application as a Ultraviolet Light Stabilizer in Polymers and Coatings

Benzotriazole derivatives, including this compound, are widely used as ultraviolet (UV) light stabilizers in various polymers and coatings to prevent degradation caused by UV radiation. researchgate.netuvabsorber.comepa.gov

Mechanisms of UV Absorption and Energy Dissipation

The primary function of a benzotriazole UV stabilizer is to absorb harmful UV radiation and dissipate the energy through a harmless mechanism, thereby protecting the polymer matrix. uvabsorber.com

The key steps in this process are:

UV Absorption: The benzotriazole molecule, specifically the 2-(2-hydroxyphenyl)-2H-benzotriazole structure, strongly absorbs UV radiation in the 300-400 nm range. nih.govresearchgate.net

Excited State Intramolecular Proton Transfer (ESIPT): Upon absorption of a UV photon, the molecule is promoted to an excited state. A rapid, reversible intramolecular proton transfer occurs from the hydroxyl group to a nitrogen atom on the triazole ring.

Tautomerization and Energy Dissipation: This proton transfer leads to the formation of a transient keto-type tautomer. The excited state of this tautomer is unstable and quickly returns to the ground state through non-radiative decay, dissipating the absorbed energy as heat.

Reverse Proton Transfer: In the ground state, a reverse proton transfer occurs, regenerating the original phenolic form of the molecule, which is then ready to absorb another UV photon.

This cyclic process allows the benzotriazole molecule to dissipate large amounts of UV energy without undergoing permanent chemical change, thus providing long-term protection to the polymer. The effectiveness of this process is a key reason for the widespread use of benzotriazole derivatives as UV stabilizers. uvabsorber.comeverlight-uva.com

Table 2: UV Absorption Characteristics of Benzotriazole Stabilizers

| Wavelength Range (nm) | Absorption | Protection Mechanism |

| 290-320 (UV-B) | Strong | Absorption and energy dissipation |

| 320-400 (UV-A) | Strong | Absorption and energy dissipation |

Note: This table provides a general representation of the UV absorption range for benzotriazole-based UV stabilizers.

Computational and Theoretical Investigations of 2 Nonyl 2h 1,2,3 Benzotriazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Nonyl-2H-1,2,3-benzotriazole, these calculations can predict its geometry, electronic distribution, and spectroscopic characteristics, offering a window into its chemical behavior.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective in predicting the ground state properties of molecules like this compound.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding reactivity. In 2-aryl-2H-benzotriazole derivatives, the HOMO is often located on the aryl substituent, while the LUMO is centered on the benzotriazole (B28993) core. nih.gov For this compound, the HOMO is anticipated to be localized primarily on the benzotriazole ring, given the electron-donating nature of the alkyl group is weak. The LUMO would also be situated on the benzotriazole moiety. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

| Property | Predicted Characteristic for this compound | Basis of Prediction |

| Geometry | Largely planar benzotriazole core with a flexible nonyl chain. | DFT studies on related 2-substituted benzotriazoles. nih.gov |

| HOMO Localization | Primarily on the benzotriazole ring. | General principles of electronic effects of alkyl groups. |

| LUMO Localization | On the benzotriazole ring. | General principles of electronic structure of benzotriazoles. nih.gov |

| HOMO-LUMO Gap | Relatively large, indicating high kinetic stability. | Inferred from the saturated nature of the nonyl substituent. |

Time-Dependent DFT (TD-DFT) for Excited State Dynamics and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is the extension of DFT to excited states and is instrumental in predicting the photophysical properties of molecules, such as their UV-Vis absorption spectra and fluorescence characteristics.

For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. Studies on similar 2-aryl-2H-benzotriazoles and 2-azinyl-2H-benzotriazoles show strong absorption bands in the UV region. vanderbilt.eduacs.org The absorption spectrum of this compound is expected to be similar to that of other 2-alkyl-2H-benzotriazoles, with the primary electronic transitions being of π-π* character within the benzotriazole ring system. The nonyl group, being a saturated alkyl chain, is not a chromophore and will likely have a negligible effect on the position of the main absorption bands, although it may influence the molar absorptivity.

TD-DFT can also be used to explore the excited-state potential energy surfaces, providing insights into the deactivation pathways of the molecule after photoexcitation. For many benzotriazole derivatives, particularly those with a hydroxyl group ortho to the triazole ring, excited-state intramolecular proton transfer (ESIPT) is a key deactivation mechanism. researchgate.net However, in the case of this compound, which lacks this hydroxyl group, other non-radiative decay pathways, such as internal conversion and intersystem crossing, will be more significant. The flexible nonyl chain may also play a role in promoting non-radiative decay by providing additional vibrational modes for energy dissipation.

Molecular Dynamics Simulations for Adsorption and Interfacial Phenomena

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, particularly at interfaces. These simulations can provide detailed information about the adsorption of this compound onto various surfaces and its behavior in different media.

MD simulations of benzotriazole and its alkyl-substituted derivatives on copper and copper oxide surfaces have been performed to understand their corrosion-inhibiting properties. researchgate.netmytribos.org These studies show that the benzotriazole ring interacts strongly with the metal surface. For this compound, the long nonyl chain would significantly influence its adsorption behavior. The hydrophobic nonyl group would likely orient away from a polar aqueous medium and could form a protective, non-polar layer on the surface. This self-assembly into a hydrophobic film is a key aspect of the corrosion inhibition mechanism for many amphiphilic molecules. The length of the alkyl chain has been shown to be a critical factor in the effectiveness of the protective layer, with longer chains generally providing better coverage and protection. acs.org

MD simulations can also be used to study the partitioning of this compound between different phases, such as water and an organic solvent or a lipid bilayer. This is particularly relevant for understanding its environmental fate and bioavailability. The nonyl group imparts significant lipophilicity to the molecule, suggesting a strong tendency to partition into non-polar environments.

| Simulation Type | System Studied | Predicted Behavior of this compound |

| Adsorption on Metal Surfaces | This compound on copper/copper oxide | Strong interaction of the benzotriazole headgroup with the surface, with the nonyl tail oriented away, forming a hydrophobic layer. researchgate.netmytribos.org |

| Partitioning in Biphasic Systems | Water/octanol or water/lipid bilayer | Strong partitioning into the non-polar phase due to the hydrophobic nonyl chain. |

Quantitative Structure-Activity Relationships (QSAR) for Environmental Fate Parameters (e.g., Persistence, Sorption)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or environmental fate. These models are widely used for the risk assessment of chemicals.

For this compound, QSAR models can be used to predict key environmental parameters such as its persistence, bioaccumulation potential, and toxicity. The development of QSAR models for benzotriazoles has been an area of active research. researchgate.netnih.govacs.orgeuropa.eu These models typically use a range of molecular descriptors, including those related to hydrophobicity (e.g., logP), electronic properties, and molecular size and shape.

Given the long nonyl chain, this compound is expected to have a high octanol-water partition coefficient (logP), indicating a high potential for bioaccumulation in fatty tissues of organisms. Its persistence in the environment is also likely to be significant. The benzotriazole ring is known to be resistant to biodegradation, and the long alkyl chain does not significantly enhance its degradability. QSAR models for the biodegradation of substituted benzotriazoles would likely predict a low rate of degradation for this compound.

The sorption of this compound to soil and sediment is also expected to be high due to its hydrophobicity. QSAR models for soil sorption coefficient (Koc) would predict a high value for this compound, indicating that it will be relatively immobile in the soil and tend to accumulate in sediments in aquatic environments.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally. uq.edu.auox.ac.ukarxiv.orgrsc.orgdokumen.pub

For this compound, computational methods can be used to explore the mechanisms of its synthesis and its potential degradation pathways. The synthesis of 2-alkyl-2H-benzotriazoles often involves the alkylation of benzotriazole. Computational studies can help to understand the regioselectivity of this reaction, i.e., why the alkyl group attaches to the N2 position rather than the N1 position. DFT calculations of the transition states for N1 and N2 alkylation can reveal the kinetic and thermodynamic factors that control the product distribution. Recent studies on the rhodium-catalyzed coupling of benzotriazoles have utilized DFT to elucidate the complex reaction mechanisms, including the role of the catalyst and ligands in controlling selectivity. acs.orgchemrxiv.org

The degradation of this compound in the environment is likely to proceed through slow microbial or photochemical processes. Computational methods can be used to model the initial steps of these degradation pathways, such as the oxidation of the nonyl chain or the cleavage of the benzotriazole ring. By calculating the activation energies for different potential reaction pathways, it is possible to predict the most likely degradation products.

Environmental Management, Monitoring, and Regulatory Considerations for Alkylated Benzotriazoles

Environmental Monitoring Programs for Emerging Contaminants

The detection of alkylated benzotriazoles in the environment is a growing concern, prompting their inclusion in monitoring programs for contaminants of emerging concern (CECs). nih.govacs.org These programs are crucial for understanding the prevalence, fate, and transport of these compounds in various environmental compartments.

Alkylated benzotriazoles are frequently detected in wastewater treatment plant (WWTP) influents and effluents, surface waters, groundwater, and even sediments and biosolids. nih.govuoa.grpolimi.it Their concentrations are typically found in the range of nanograms per liter (ng/L) to micrograms per liter (µg/L) in aquatic ecosystems. acs.org The continuous release of these substances into the environment can lead to their accumulation, as their rate of entry may exceed their natural degradation or removal rates. polimi.it

Monitoring efforts often utilize advanced analytical techniques, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), to achieve the high sensitivity and selectivity required for detecting these compounds at low environmental concentrations. uoa.gr International bodies and national agencies have recognized the need to monitor these compounds. For instance, the NORMAN network, a European network of reference laboratories, focuses on emerging environmental pollutants and includes benzotriazoles in its scope of interest. nih.gov In Canada, substances within the benzotriazoles group have been subject to screening assessments to evaluate their potential environmental risks. canada.capublications.gc.ca

These monitoring programs provide essential data for assessing the potential risks associated with alkylated benzotriazoles and for informing the development of effective management and regulatory strategies. The ubiquitous presence of these compounds underscores the importance of continued and expanded monitoring to protect environmental health. epa.gov

Advanced Technologies for Removal from Wastewater and Contaminated Media

Conventional wastewater treatment processes often exhibit limited efficiency in removing persistent and polar compounds like alkylated benzotriazoles. nih.gov This has driven research and development into advanced treatment technologies to enhance their removal from wastewater and contaminated water sources.

Adsorption is a widely applied and effective technology for removing organic contaminants from water due to its operational simplicity and cost-effectiveness. nih.gov

Activated Carbon: Granular activated carbon (GAC) and powdered activated carbon (PAC) are the most common adsorbents used for this purpose. mdpi.com Studies have shown that activated carbon can effectively remove various benzotriazoles from water. researchgate.netresearchgate.net For example, research has demonstrated strong adsorption of benzotriazole (B28993) (>80%) on activated carbon. researchgate.net The removal efficiency can vary depending on the specific benzotriazole derivative and the operational conditions. Ozonation followed by activated carbon treatment is a common advanced treatment train that significantly improves the removal of a wide range of micropollutants. acs.org

Nanomaterials and Other Adsorbents: Research has also explored the use of novel adsorbents, including nanomaterials and modified biochars, to enhance removal capacity. For instance, a biochar-aluminum-zinc layered double hydroxide (B78521) composite material has shown a high maximum adsorption capacity for benzotriazole. mdpi.com Oxidized carbon cloth has also been investigated as an easily separable adsorbent, demonstrating rapid and effective removal of benzotriazole from water. nih.gov

Table 1: Removal Efficiencies of Benzotriazoles using Adsorption Processes

| Adsorbent Material | Target Compound(s) | Removal Efficiency | Reference(s) |

| Activated Carbon | Benzotriazoles (general) | >80% | researchgate.net |

| Granular Activated Carbon (GAC) | Benzotriazole, Sulfamethoxazole | >80% at short contact times | mdpi.com |

| 5Cl-BTR | 75.7% | researchgate.net | |

| 5M-BTR | 70.0% | researchgate.net | |

| 5,6-di-MeBTR | 58.4% | researchgate.net | |

| 1H-BTR | 50.1% | researchgate.net | |

| Biochar-Aluminum-Zinc Composite | Benzotriazole (BTA) | Max. capacity: 248.44 mg/g | mdpi.com |

| Zn-Al-O Binary Metal Oxide | Benzotriazole (BTA) | Max. capacity: 9.51 mg/g | nih.gov |

| Oxidized Carbon Cloth | Benzotriazole (BTR) | Adsorption capacity: 6.81 mg/g (1st cycle) | nih.gov |

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are characterized by the generation of highly reactive species, such as hydroxyl radicals (•OH), which can degrade a wide range of recalcitrant organic pollutants. researchgate.netresearchgate.net

Ozonation: Ozonation is an effective AOP for degrading benzotriazoles. It can significantly reduce the concentrations of these compounds in wastewater effluents. acs.org However, a potential drawback is the formation of transformation products, which may themselves be of concern. acs.org

UV-based Processes: Processes like UV/H₂O₂ and UV/TiO₂ have been shown to be effective in degrading benzotriazoles. researchgate.net UV photolysis can directly or indirectly lead to the decomposition of these compounds. mdpi.com The combination of UV with an oxidant like hydrogen peroxide (H₂O₂) enhances the generation of hydroxyl radicals, leading to more efficient degradation. researchgate.net

Sulfate (B86663) Radical-based AOPs (SR-AOPs): These processes, which generate sulfate radicals (SO₄•⁻), are gaining interest for treating recalcitrant compounds like benzotriazole. researchgate.netnih.gov Sulfate radicals have a high oxidation potential and a longer lifetime compared to hydroxyl radicals, offering advantages in certain water matrices. researchgate.net

Membrane-based technologies offer a physical barrier for the removal of contaminants from water. The effectiveness of these techniques depends on the membrane's properties and the physicochemical characteristics of the contaminant.

Nanofiltration (NF) and Reverse Osmosis (RO): These high-pressure membrane processes can effectively remove a broad spectrum of micropollutants, including benzotriazoles. uva.nl The removal efficiency is generally correlated with the molecular weight of the compound, with higher molecular weight benzotriazoles being more effectively removed. uva.nlaiu.edu Reverse osmosis has demonstrated removal efficiencies of 51-85% for benzotriazole and its methylated derivatives. uva.nl

Regulatory Frameworks and Policies Addressing Environmental Presence (Excluding human health risk assessment)

The increasing detection of alkylated benzotriazoles in the environment has led to their consideration within various regulatory frameworks, although specific, legally binding environmental quality standards for 2-Nonyl-2H-1,2,3-benzotriazole are not widely established.

European Union: The EU Water Framework Directive (WFD) provides a comprehensive framework for the protection of surface water and groundwater. europa.eualsglobal.eu It requires member states to monitor and manage water bodies to achieve "good status". europa.eu While not all benzotriazoles are listed as priority substances, the WFD's framework allows for the inclusion of emerging pollutants in monitoring programs and river basin management plans. lawa.de Some phenolic benzotriazoles, such as UV-320 and UV-328, have been identified as Substances of Very High Concern (SVHC) under the REACH regulation due to their persistent, bioaccumulative, and toxic (PBT) properties. researchgate.netindustrialchemicals.gov.au

Canada: Environment and Climate Change Canada has conducted screening assessments of the benzotriazoles and benzothiazoles group to evaluate their potential risk to the environment. canada.capublications.gc.cacanada.ca These assessments concluded that the substances in the benzotriazoles subgroup were unlikely to be causing ecological harm at current levels of exposure. canada.cacanada.ca However, for the benzothiazoles subgroup, which can degrade to form persistent compounds, risk management measures were proposed. canada.ca

Australia: The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) has assessed phenolic benzotriazoles, identifying some as persistent and bioaccumulative. industrialchemicals.gov.auindustrialchemicals.gov.au These assessments form the basis for recommendations on their management to minimize environmental exposure. industrialchemicals.gov.au

United States: The U.S. Environmental Protection Agency (EPA) has also evaluated certain phenolic benzotriazoles. federalregister.gov While widespread federal regulations for alkylated benzotriazoles in water are not in place, some, like 2-(2'-hydroxy-3',5'-di-tert-amylphenyl)benzotriazole, have been granted exemptions from the requirement of a tolerance when used as UV stabilizers in specific agricultural formulations. federalregister.gov

The general regulatory trend is towards greater scrutiny of persistent and bioaccumulative substances. As more monitoring data becomes available, it is possible that more specific regulations for compounds like this compound will be developed. epa.gov

Life Cycle Assessment (LCA) Considerations for Industrial Use

A Life Cycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, and disposal or recycling. For industrial chemicals like this compound, an LCA would provide a holistic view of its environmental footprint.

While a specific, publicly available LCA for this compound was not identified in the search results, the key considerations for such an assessment would include:

Production Phase: This stage involves evaluating the energy consumption, raw material inputs, and waste generation associated with the chemical synthesis of the compound.

Use Phase: The primary function of alkylated benzotriazoles is as additives in products like coatings, plastics, and fluids. epa.govindustrialchemicals.gov.au The LCA would need to consider the potential for release into the environment during the service life of these products through leaching, wear, or volatilization.

End-of-Life Phase: This is a critical stage for benzotriazoles. The disposal of products containing these chemicals in landfills or their processing in recycling facilities can lead to their release into leachate or wastewater. canada.ca The persistence of these compounds means they can accumulate in environmental sinks like soil and sediment. industrialchemicals.gov.auresearchgate.net An LCA would quantify these emissions and their potential long-term environmental impacts.

Given that some benzotriazoles are identified as persistent and bioaccumulative, the end-of-life stage is of particular importance in an LCA. industrialchemicals.gov.au The assessment would highlight the need for responsible waste management practices and could drive the development of more environmentally benign alternatives or improved product designs that minimize the release of these compounds.

Current Research Gaps and Future Academic Perspectives on 2 Nonyl 2h 1,2,3 Benzotriazole

Comprehensive Understanding of Long-Term Environmental Behavior and Microplastic Interactions

Benzotriazoles are recognized as persistent and mobile organic pollutants in the aquatic environment, exhibiting low biodegradability and only partial removal during conventional wastewater treatment. wikipedia.org They are frequently detected in surface waters, groundwater, and even drinking water. wikipedia.orgacs.org The long-term environmental fate of the 2-nonyl isomer, with its significant hydrophobic alkyl chain, is largely uncharacterized.

A critical knowledge gap exists regarding the specific environmental behavior of 2-Nonyl-2H-1,2,3-benzotriazole, particularly its interaction with microplastics. Future research should be directed towards:

Sorption and Desorption Dynamics: Quantifying the partitioning coefficient (Kd) and organic carbon-water (B12546825) partitioning coefficient (Koc) of this compound with various types of microplastics (e.g., polyethylene, polypropylene, polystyrene). The hydrophobic nonyl chain likely promotes strong sorption to these materials.